Regaloside H: A Comprehensive Technical Guide on its Discovery, Natural Source Identification, and Biological Activity
Regaloside H: A Comprehensive Technical Guide on its Discovery, Natural Source Identification, and Biological Activity
A Technical Whitepaper for Researchers and Drug Development Professionals
Foreword
Regaloside H, a phenylpropanoid glycerol glucoside, has emerged as a molecule of interest within the scientific community, particularly for its potential therapeutic applications. This document provides an in-depth technical guide on the discovery, natural source identification, and biological activities of Regaloside H. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and insights into its mechanism of action.
Discovery and Natural Source Identification
Regaloside H was first discovered as a constituent of the bulbs of Lilium auratum Lindl. var. platyphyllum Baker, a species of lily native to Japan. Its isolation and structural elucidation were part of broader investigations into the chemical constituents of the Liliaceae family, known for producing a variety of bioactive compounds. Subsequent studies have also identified Regaloside H in other Lilium species, including Lilium pensylvanicum and Lilium mackliniae.
The initial discovery and characterization of Regaloside H were achieved through a series of chromatographic and spectroscopic techniques, which are detailed in the experimental protocols section of this guide.
Physicochemical Properties
A summary of the key physicochemical properties of Regaloside H is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₄O₁₀ |
| Molecular Weight | 400.4 g/mol |
| Appearance | Amorphous powder |
| Solubility | Soluble in methanol and water |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and structural elucidation of Regaloside H, as well as for the assessment of its biological activity.
Isolation and Purification of Regaloside H
The following protocol is based on the methods employed for the isolation of phenylpropanoid glycerol glucosides from Lilium species.
3.1.1. Extraction:
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Fresh bulbs of Lilium auratum var. platyphyllum are minced and extracted with methanol (MeOH) at room temperature.
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The methanolic extract is concentrated under reduced pressure to yield a viscous residue.
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The residue is then partitioned between n-hexane and water to remove nonpolar constituents.
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The aqueous layer is further extracted successively with diethyl ether, chloroform, and n-butanol.
3.1.2. Chromatographic Purification:
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The n-butanol soluble fraction, which contains the glycosides, is subjected to silica gel column chromatography.
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The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 30:3:1 to 7:3:1, lower layer) to separate different fractions based on polarity.
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Fractions containing Regaloside H are identified by thin-layer chromatography (TLC) analysis.
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Further purification is achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The structure of Regaloside H was determined using a combination of spectroscopic methods.
3.2.1. Mass Spectrometry (MS):
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FAB-MS (Fast Atom Bombardment Mass Spectrometry): Provides information about the molecular weight of the compound. For Regaloside H, a prominent ion peak corresponding to [M+H]⁺ or [M+Na]⁺ would be observed.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CD₃OD).
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¹H-NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. Key signals for Regaloside H would include those for the aromatic protons of the p-coumaroyl group, the vinyl protons, the glycerol moiety protons, and the sugar protons.
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¹³C-NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms. Characteristic signals include those for the carbonyl carbon of the ester, the aromatic and vinyl carbons, the glycerol carbons, and the sugar carbons.
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2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the p-coumaroyl group, the glycerol backbone, and the sugar moiety, as well as their points of attachment.
Table 1: Spectroscopic Data for Regaloside H
| ¹H-NMR (CD₃OD, 400 MHz) δ ppm | ¹³C-NMR (CD₃OD, 100 MHz) δ ppm | Assignment |
| Data not available in search results | Data not available in search results | p-coumaroyl group |
| Data not available in search results | Data not available in search results | Glycerol moiety |
| Data not available in search results | Data not available in search results | Glucose moiety |
(Note: Specific chemical shift and coupling constant data for Regaloside H were not available in the performed searches. The table is a template for where such data would be presented.)
In-vitro Anti-inflammatory Activity Assay
The following protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
3.3.1. Cell Culture:
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RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
3.3.2. Nitric Oxide (NO) Production Inhibition Assay:
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RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
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The cells are then pre-treated with various concentrations of Regaloside H for 1 hour.
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Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
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The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
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The absorbance is measured at 540 nm using a microplate reader.
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The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
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The IC₅₀ value (the concentration of Regaloside H that inhibits 50% of NO production) is determined from the dose-response curve.
Table 2: Quantitative Anti-inflammatory Activity of Regaloside H
| Assay | Cell Line | Parameter | Result |
| Nitric Oxide Production Inhibition | RAW 264.7 | IC₅₀ | Data not available in search results |
(Note: Specific quantitative data on the anti-inflammatory activity of Regaloside H were not available in the performed searches. This table is a template for presenting such data.)
Biological Activity and Signaling Pathways
While specific experimental data on the anti-inflammatory mechanism of Regaloside H is limited in the available search results, its classification as a flavonoid suggests potential involvement in key inflammatory signaling pathways. Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that Regaloside H may inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Potential inhibition of the NF-κB signaling pathway by Regaloside H.
Potential Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. Activated MAPKs can lead to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Flavonoids have been shown to modulate MAPK signaling, and it is plausible that Regaloside H shares this property.
Caption: Potential modulation of the MAPK signaling pathway by Regaloside H.
Conclusion and Future Directions
Regaloside H is a naturally occurring phenylpropanoid glycerol glucoside with potential anti-inflammatory properties. This guide has provided a comprehensive overview of its discovery, natural sources, and the experimental protocols used for its study. While its precise mechanism of action requires further investigation, its structural similarity to other bioactive flavonoids suggests that it may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Future research should focus on:
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Obtaining detailed spectroscopic data (¹H and ¹³C NMR) for Regaloside H to serve as a definitive reference.
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Conducting in-depth in-vitro and in-vivo studies to quantify its anti-inflammatory efficacy and elucidate its specific molecular targets within the NF-κB and MAPK pathways.
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Exploring its potential in preclinical models of inflammatory diseases to assess its therapeutic promise.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of Regaloside H.
